molecular formula C12H17Cl2FN2O2 B8128115 2-Fluoro-4-piperazin-1-yl-benzoic acid methyl ester

2-Fluoro-4-piperazin-1-yl-benzoic acid methyl ester

Cat. No.: B8128115
M. Wt: 311.18 g/mol
InChI Key: HGYJBVBRANDELW-UHFFFAOYSA-N
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Description

2-Fluoro-4-piperazin-1-yl-benzoic acid methyl ester is a chemical compound that features a fluorine atom, a piperazine ring, and a benzoic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-piperazin-1-yl-benzoic acid methyl ester typically involves the reaction of 2-fluoro-4-nitrobenzoic acid with piperazine under specific conditions. The nitro group is reduced to an amine, followed by esterification with methanol to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-piperazin-1-yl-benzoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols .

Scientific Research Applications

2-Fluoro-4-piperazin-1-yl-benzoic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-piperazin-1-yl-benzoic acid methyl ester involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, while the fluorine atom enhances the compound’s stability and bioavailability. The pathways involved may include inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-piperazin-1-yl-benzoic acid methyl ester is unique due to the presence of the fluorine atom, which imparts specific chemical properties such as increased stability and reactivity. The piperazine ring also contributes to its potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 2-fluoro-4-piperazin-1-ylbenzoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2.2ClH/c1-17-12(16)10-3-2-9(8-11(10)13)15-6-4-14-5-7-15;;/h2-3,8,14H,4-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYJBVBRANDELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2CCNCC2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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